4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Description
4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H19FN2O3S2 and its molecular weight is 430.51. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
A study described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. Some compounds showed potent and efficacious antitumor activity, being more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
Molecular Interactions and Inhibition Studies
Research into molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides revealed certain compounds exhibited remarkable inhibition for specific isoforms of human carbonic anhydrases, highlighting the significance of nonpolar contacts for this class of inhibitors (Bruno et al., 2017).
Human Beta3 Adrenergic Receptor Agonists
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were examined for their role as human beta3 adrenergic receptor agonists. Notably, one derivative emerged as a potent full agonist, showcasing the potential for therapeutic applications in metabolic disorders (Parmee et al., 2000).
Fluorophores for Zinc(II) Detection
A preparative and spectroscopic study of fluorophores for Zinc(II) detection was conducted to understand the fluorescence of such fluorophores and their Zn2+ complexes. This research holds significance for studying intracellular Zn2+ due to the importance of Zinc in various biological processes (Kimber et al., 2001).
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-12-17(7-8-18(14)22)29(26,27)23-16-6-9-19-15(13-16)4-2-10-24(19)21(25)20-5-3-11-28-20/h3,5-9,11-13,23H,2,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPNLOXTAWXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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